molecular formula C11H11ClN2OS B2539016 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine CAS No. 862977-19-3

4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine

Cat. No.: B2539016
CAS No.: 862977-19-3
M. Wt: 254.73
InChI Key: DQQSOHZJORLWBZ-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine is a heterocyclic compound that features a benzothiazole ring substituted with a morpholine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine typically involves the reaction of 2-amino-4-chlorobenzothiazole with morpholine. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the benzothiazole ring.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromobenzo[d]thiazol-2-yl)morpholine
  • 4-(4-Methylbenzo[d]thiazol-2-yl)morpholine
  • 4-(4-Nitrobenzo[d]thiazol-2-yl)morpholine

Uniqueness

4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs, the chlorine substituent may enhance its potency or selectivity in certain applications .

Properties

IUPAC Name

4-(4-chloro-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQSOHZJORLWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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